Cas no 284472-92-0 (Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-)
![Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- structure](https://it.kuujia.com/scimg/cas/284472-92-0x500.png)
284472-92-0 structure
Nome del prodotto:Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-
Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-
- tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane
- Tris[4-(heptadecafluorooctyl)phenyl]phosphine
- Tris[4-(perfluorooctyl)phenyl]phosphine
- RTNPUWLBWXIECX-UHFFFAOYSA-N
- Tris(4-(perfluorooctyl)phenyl)phosphane
- 284472-92-0
- Tris[4-(heptadecafluorooctyl)phenyl]phosphine, >=85%
- DTXSID00395302
- tris[4-(1, 1, 2, 2, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 8-heptadecafluorooctyl)phenyl]phosphane
- J-017079
- NS00018891
-
- MDL: MFCD03788382
- Inchi: InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H
- Chiave InChI: RTNPUWLBWXIECX-UHFFFAOYSA-N
- Sorrisi: FC(C1C=CC(P(C2C=CC(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)=CC=2)C2C=CC(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)=CC=2)=CC=1)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Proprietà calcolate
- Massa esatta: 1515.99000
- Massa monoisotopica: 1515.986
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 51
- Conta atomi pesanti: 94
- Conta legami ruotabili: 24
- Complessità: 2330
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- Superficie polare topologica: 0A^2
- XLogP3: 21.4
Proprietà sperimentali
- Colore/forma: Solido bianco.
- Punto di fusione: 53-59 °C
- Punto di ebollizione: 575.9°C at 760 mmHg
- Punto di infiammabilità: Gradi Fahrenheit:>230°F
Gradi Celsius:>110°C - PSA: 13.59000
- LogP: 19.84250
- Solubilità: Non determinato.
Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36/37
- CODICI DEL MARCHIO F FLUKA:10-23
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- Letteratura correlata
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
284472-92-0 (Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-) Prodotti correlati
- 1217462-02-6((1R)-1-(4-chloro-3-methylphenyl)ethan-1-amine)
- 2309459-63-8(2-{[4-(2-Bromopyridin-3-yl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid)
- 2228162-31-8(1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine)
- 1396707-35-9(N-(6-ethoxypyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)propanamide)
- 1797354-65-4(4-(dimethylamino)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide)
- 2229124-85-8(2-chloro-4-(1H-pyrazol-4-yl)phenol)
- 2680800-00-2(5-Benzyl-2-acetamido-1,3-thiazole-4-carboxylic acid)
- 1805545-94-1(Ethyl 5-chloro-3-chloromethyl-2-cyanobenzoate)
- 1344734-61-7(5-Amino-6-methylpicolinonitrile hydrochloride)
- 2095410-54-9(3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso